![molecular formula C13H18N2O3S3 B2574567 N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide CAS No. 2415630-86-1](/img/structure/B2574567.png)
N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide, also known as HTMT-2, is a synthetic compound with potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase, which are involved in various disease processes.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro, inhibit the activity of acetylcholinesterase, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide. One area of interest is its potential as a treatment for Alzheimer's disease. Further studies are needed to investigate its effects in vivo and to determine the optimal dosage and administration method. Another area of interest is its anti-cancer properties. Future studies could investigate its effects on different types of cancer cells and explore its potential as a chemotherapy agent. Additionally, further research is needed to fully understand its mechanism of action and to identify other potential therapeutic applications.
Synthesemethoden
N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide is synthesized using a multi-step process that involves the reaction of 2-mercaptoethanol with 2-bromoethanol to form 2-(2-hydroxyethylthio)ethanol. This intermediate is then reacted with thiophene-2-carboxylic acid to form 2-[(2-thiophen-2-ylmethylthio)ethyl]thiophene-2-carboxylic acid. The final step involves the reaction of this intermediate with oxalyl chloride and hydroxylamine hydrochloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound can inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Another study found that this compound can inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the development of Alzheimer's disease. This suggests that this compound may have potential as a treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S3/c16-11(14-6-10-2-1-3-21-10)12(17)15-7-13(18)8-19-4-5-20-9-13/h1-3,18H,4-9H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDWUTQCSUGCQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C(=O)NCC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

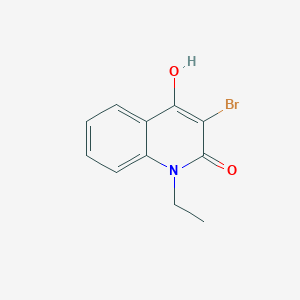
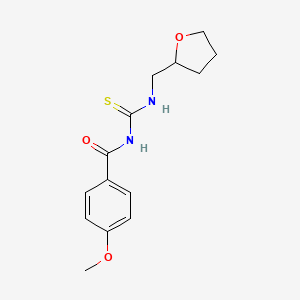
![4-amino-N-isopropyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]isothiazole-3-carboxamide](/img/structure/B2574488.png)
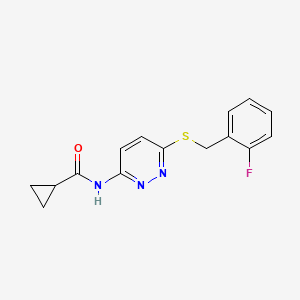
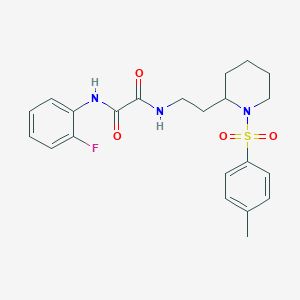
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2574493.png)

![(1E,4E)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-phenylpenta-1,4-dien-3-one](/img/structure/B2574495.png)
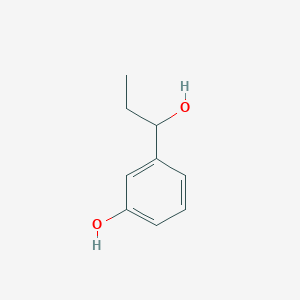
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/no-structure.png)
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone](/img/structure/B2574499.png)

![N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2574503.png)
